molecular formula C10H10N2 B1593523 1-Methyl-3-phenyl-1H-pyrazole CAS No. 3463-26-1

1-Methyl-3-phenyl-1H-pyrazole

Cat. No. B1593523
CAS RN: 3463-26-1
M. Wt: 158.2 g/mol
InChI Key: AQQUNJMVAKJGKR-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrazole is a compound with the molecular weight of 158.2 . It is a solid or semi-solid or liquid at room temperature . The IUPAC name for this compound is 1-methyl-3-phenyl-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

1-Methyl-3-phenyl-1H-pyrazole is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazole derivatives have been found to have numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

4. Synthesis of Pyrazole Derivatives “1-Methyl-3-phenyl-1H-pyrazole” is used to produce “3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde” at the temperature of 90-100°C with reagent phosphorus oxychloride .

5. Biological Activity Pyrazole derivatives have been found to have numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

6. Synthesis of Pyrazole Derivatives A specific derivative of “1-Methyl-3-phenyl-1H-pyrazole”, namely “5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide”, has been synthesized and studied for its effects on 4 T1 cells . The mechanism was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

7. Antileishmanial and Antimalarial Activities Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

8. Synthesis of Azapentalenes Pyrazole derivatives have also been used in the synthesis of azapentalenes . The azido group substituted ortho to the pyrazole of 30 has been used, and the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Safety And Hazards

The safety information for 1-Methyl-3-phenyl-1H-pyrazole includes hazard statements H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Future Directions

The future directions for the study and application of pyrazole compounds like 1-Methyl-3-phenyl-1H-pyrazole are vast. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQUNJMVAKJGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188200
Record name 1-Methyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-1H-pyrazole

CAS RN

3463-26-1
Record name 1-Methyl-3-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
Z Xingjia, WEI Zhimin, W Yujia, Y Longgang, Y Hanxiao… - 农药学学报, 2022 - nyxxb.cn
… graminis (EC 50= 3.34 μg/mL), which are better than or smilar to the lead compound L1 (E-2-chloro-6-fluorobenzaldehyde O-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl) oxime) and …
Number of citations: 6 www.nyxxb.cn
K Sano, S Hara - Heterocycles, 2010 - eprints.lib.hokudai.ac.jp
… On the other hand, when methylhydrazine was used, 5-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazole (3a) was obtained in 95% yield and its regioisomer, 3-trifluoromethyl-1-methyl-5-…
Number of citations: 6 eprints.lib.hokudai.ac.jp
VA Kobelevskaya, SG D'yachkova, AV Popov… - Russian Journal of …, 2016 - Springer
… (Scheme 1), the reaction time was considerably shortened, the conversion of 1a–1d was complete, and no sulfonation of the benzene ring in 5-chloro-1-methyl3-phenyl-1H-pyrazole (1d…
Number of citations: 4 link.springer.com
DL Huang, PL Zhang, LL Qu, QY Chen - Journal of Photochemistry and …, 2018 - Elsevier
… , we find no product (5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile) produce. These … )malononitrile (M) convert to the product 1-methyl-3-phenyl-1H-pyrazole-4,5-dicarbonitrile. …
Number of citations: 4 www.sciencedirect.com
T Asaumi, T Matsuo, T Fukuyama, Y Ie… - The Journal of …, 2004 - ACS Publications
… On the other hand, in the case of 2-phenylthiazole (1), 23 2-phenyloxazole (4), 24 and 1-methyl-3-phenyl-1H-pyrazole (6), 25 the 13 C NMR chemical shifts for the ortho carbon atoms …
Number of citations: 85 pubs.acs.org
M Jiaoli, G Penghu, L Jing, L Xincheng… - Chinese Journal of …, 2021 - sioc-journal.cn
In this work, a series of newly-synthesized amide derivatives (A1~ A26) carrying 1, 3, 4-thiadiazole and pyrazole moieties were successfully designed and synthesized. In addition, their …
Number of citations: 2 sioc-journal.cn
H Guo, Q Zhang, W Pan, H Yang, K Pei… - Asian Journal of …, 2021 - Wiley Online Library
… Due to its solubility issue, it took two days to finish the cyclocondensation between 2 a and NH 2 NHCH 3 ⋅ H 2 SO 4 , and 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-pehnyl-1H-…
Number of citations: 10 onlinelibrary.wiley.com
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
… Brady and co-workers acquired P21 by treating 4-amino-N-ethyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (xxi) with carbonyldiimidazole or other phosgene equivalent reagents (…
Number of citations: 35 www.sciencedirect.com
RL Robey, CA Alt, EE Van Meter - Journal of heterocyclic …, 1997 - Wiley Online Library
… 5-Ch10ro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester 29b was prepared … acetate (4:1) from 5-ch1oro-1-methyl-3-phenyl-1Hpyrazole-4-carboxylic acid 28b, mp 68-70; …
Number of citations: 10 onlinelibrary.wiley.com
AE Ivanova, YV Burgart, VI Saloutin… - Journal of Fluorine …, 2017 - Elsevier
The reactivity of polyfluoroalkyl-containing pyrazoles has been estimated using the quantum chemical calculations. A good regioselectivity in the methylation of polyfluoroalkylpyrazoles …
Number of citations: 14 www.sciencedirect.com

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